molecular formula C15H14ClN3O2S B8327117 tert-Butyl 4-(3-chloro-4-cyanoisothiazol-5-yl)phenylcarbamate

tert-Butyl 4-(3-chloro-4-cyanoisothiazol-5-yl)phenylcarbamate

Cat. No.: B8327117
M. Wt: 335.8 g/mol
InChI Key: HYHMQFQMUKYBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-(3-chloro-4-cyanoisothiazol-5-yl)phenylcarbamate is a useful research compound. Its molecular formula is C15H14ClN3O2S and its molecular weight is 335.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14ClN3O2S

Molecular Weight

335.8 g/mol

IUPAC Name

tert-butyl N-[4-(3-chloro-4-cyano-1,2-thiazol-5-yl)phenyl]carbamate

InChI

InChI=1S/C15H14ClN3O2S/c1-15(2,3)21-14(20)18-10-6-4-9(5-7-10)12-11(8-17)13(16)19-22-12/h4-7H,1-3H3,(H,18,20)

InChI Key

HYHMQFQMUKYBPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C(=NS2)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3,5-dichloroisothiazole-4-carbonitrile (5.37 g, 30 mmol), 4-(tert-butoxycarbonylamino)phenylboronic acid (14.22 g, 60 mmol), potassium fluoride (6.11 g, 105 mmol), 18-crown-6 (3.96 g, 15 mmol), and palladium acetate (337 mg, 1.5 mmol) in toluene (250 ml) was heated at reflux for 6 hours. The reaction was cooled to room temperature and the mixture was diluted with water and EtOAc. Layers were separated and the aqueous layer was extracted with EtOAc (3×). The combined organic extracts were washed with brine and dried with MgSO4, filtered, and concentrated. The crude product was purified by flash silica gel column eluted with 5-15% EtOAc in hexanes to obtain the title compound as a white crystalline solid (8.55 g, 85%).
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
14.22 g
Type
reactant
Reaction Step One
Quantity
6.11 g
Type
reactant
Reaction Step One
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
337 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

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